molecular formula C13H8Cl2O3 B6407462 3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261939-75-6

3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6407462
CAS RN: 1261939-75-6
M. Wt: 283.10 g/mol
InChI Key: YODDXEDQGBFQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid (3,4-DCPBA) is an organic compound with a molecular formula of C8H5Cl2O3. It is a phenolic acid derivative and a structural isomer of 3,4-dichlorophenol, a common environmental pollutant. 3,4-DCPBA is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% is not well understood. However, it is known to inhibit the activity of enzymes, such as cytochrome P450, and to act as an antioxidant. It is also known to interact with proteins and to modulate the expression of genes.
Biochemical and Physiological Effects
3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to act as an antioxidant. It has also been shown to inhibit cell proliferation and to induce apoptosis in cancer cells. In addition, it has been shown to modulate the expression of genes and to interact with proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of use. However, there are also some limitations to consider. For example, it is not very soluble in water, which can make it difficult to use in some experiments. In addition, it is not very stable and can degrade rapidly in the presence of light and heat.

Future Directions

The potential future applications of 3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% include its use as an inhibitor of enzymes, as an antioxidant, and as a modulator of gene expression. In addition, it could be used as a drug delivery system for targeted delivery of drugs to specific tissues or organs. It could also be used as a component of a drug formulation for the treatment of diseases, such as cancer. Finally, it could be used to synthesize new compounds with unique properties and potential applications.

Synthesis Methods

3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% can be synthesized using a variety of methods, such as the reaction of 3,4-dichlorophenol with sodium hydroxide in methanol, the reaction of 3,4-dichlorophenol with sodium hydroxide in acetic acid, and the reaction of 3,4-dichlorophenol with sodium hydroxide in ethyl acetate. The product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% is widely used in scientific research due to its unique properties and potential applications. It is used as a reagent for the synthesis of various compounds, such as 3-chloro-4-hydroxybenzoic acid, 3-chloro-4-hydroxybenzaldehyde, and 3-chloro-4-hydroxybenzamide. It can also be used as a precursor for the synthesis of other compounds, such as 3-chloro-4-hydroxybenzyl alcohol and 3-chloro-4-hydroxybenzyl amine. In addition, it can be used as an inhibitor of enzymes and as an antioxidant.

properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(16)4-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDXEDQGBFQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691251
Record name 3',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261939-75-6
Record name 3',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.